Didehydrofalcarinol
CAS No.: 110927-49-6
Cat. No.: VC20743935
Molecular Formula: C17H20O
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110927-49-6 |
|---|---|
| Molecular Formula | C17H20O |
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | (3R,9Z,11Z)-heptadeca-1,9,11,16-tetraen-4,6-diyn-3-ol |
| Standard InChI | InChI=1S/C17H20O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h3-4,8-11,17-18H,1-2,5-7,12H2/b9-8-,11-10-/t17-/m1/s1 |
| Standard InChI Key | ADKVNLJOJPLERM-GMBPKHMRSA-N |
| Isomeric SMILES | C=CCCC/C=C\C=C/CC#CC#C[C@@H](C=C)O |
| SMILES | C=CCCCC=CC=CCC#CC#CC(C=C)O |
| Canonical SMILES | C=CCCCC=CC=CCC#CC#CC(C=C)O |
Introduction
Chemical Properties and Structure
Molecular Composition
Didehydrofalcarinol has the molecular formula C17H20O with a molecular weight of 240.34 g/mol . The compound features a complex carbon skeleton with multiple unsaturated bonds, including carbon-carbon double and triple bonds, which contribute to its reactivity and biological functionality.
Structural Characteristics
The structural backbone of didehydrofalcarinol contains 17 carbon atoms with a hydroxyl group (-OH) at the C-3 position. The molecule features a unique arrangement of functional groups, including:
-
Four carbon-carbon double bonds (tetraene) at positions 1, 9, 11, and 16
-
Two carbon-carbon triple bonds (diyne) at positions 4 and 6
-
A hydroxyl group at position 3, with R stereochemistry
This combination of functional groups creates a highly unsaturated molecule with distinctive spatial arrangement and reactivity properties .
Stereochemistry
Stereochemically, didehydrofalcarinol exhibits R configuration at the C-3 position and Z (cis) configuration at the C-9 and C-11 double bonds. This specific stereochemical arrangement is crucial for its biological activity and contributes to its three-dimensional structure and molecular recognition capabilities .
Biological Activities
Antiparasitic Properties
The most extensively studied biological activity of didehydrofalcarinol, particularly the (3S)-16,17-didehydrofalcarinol variant isolated from Tridax procumbens, is its potent activity against the parasite Leishmania mexicana . This parasite causes localized cutaneous leishmaniasis, a neglected tropical disease that affects millions of people worldwide. Current first-line treatments for leishmaniasis, such as pentavalent antimonials, have significant drawbacks including high toxicity, elevated costs, and the requirement for parenteral administration .
Comparative Efficacy
The efficacy of didehydrofalcarinol as an antiparasitic agent represents a significant advancement in the search for alternative treatments for leishmaniasis. The following table summarizes key findings from research on the antiparasitic activity of (3S)-16,17-didehydrofalcarinol:
| Parameter | Finding | Significance |
|---|---|---|
| Effective concentration | 1.6 μM | Concentration at which significant antiparasitic activity was observed |
| ROS production | Significant increase (p≤0.05) | Primary mechanism of parasite killing |
| Apoptosis induction | Significant increase (p≤0.05) | Confirms programmed cell death pathway |
| Macrophage viability | No significant effect | Demonstrates selective toxicity toward parasites |
| Topical formulation efficacy | 0.5% and 0.75% reduced disease progression and parasite load | Demonstrates in vivo efficacy in mouse model |
| Treatment duration | 7 weeks | Period required for observable therapeutic effect |
Therapeutic Applications
Treatment of Cutaneous Leishmaniasis
The most promising therapeutic application of didehydrofalcarinol is in the treatment of localized cutaneous leishmaniasis. Research has demonstrated that topical application of formulations containing 0.5% and 0.75% of (3S)-16,17-didehydrofalcarinol for 7 weeks significantly reduced both disease progression and parasite load in C57BL/6 mice infected with Leishmania mexicana .
This finding is particularly significant as it suggests that didehydrofalcarinol could be developed into a topical treatment for cutaneous leishmaniasis, offering several advantages over current therapies:
-
Non-invasive administration (topical rather than parenteral)
-
Potentially lower systemic toxicity
-
Greater accessibility for patients in resource-limited settings
-
Reduced pain associated with treatment
Toxicity Considerations
Despite its promising therapeutic potential, toxicity concerns must be carefully considered. Acute oral toxicity studies in BALB/c mice have shown that pure oxylipin (3S)-16,17-didehydrofalcarinol at doses of 300 and 500 mg/kg produced signs of toxicity and resulted in mortality . This suggests that while topical application may be safe and effective, oral administration might present significant toxicity risks at high doses.
These findings highlight the importance of dosage control and administration route in the development of didehydrofalcarinol-based therapies. The following table summarizes key toxicity findings:
| Parameter | Finding | Implication |
|---|---|---|
| Oral toxicity | Signs of toxicity and death at 300-500 mg/kg | Caution required for systemic administration |
| Topical application safety | Well-tolerated at 0.5% and 0.75% concentrations | Supports development as topical treatment |
| Macrophage cytotoxicity | No significant effect | Suggests selective toxicity to parasites |
| Liver enzyme effects | Not explicitly reported for didehydrofalcarinol | Further investigation needed |
Comparative Analysis with Related Compounds
Relationship to Falcarinol
Didehydrofalcarinol bears structural similarity to falcarinol (panaxynol), another polyacetylene with documented bioactive properties. Falcarinol (C17H24O) has a molecular weight of 244.37 g/mol and is found in several plant species including Eleutherococcus koreanus and Angelica japonica .
The key structural differences between didehydrofalcarinol (C17H20O) and falcarinol (C17H24O) lie in their degree of unsaturation, with didehydrofalcarinol containing additional double bonds that contribute to its unique biological profile .
Structural-Activity Relationships
The relationship between the structural features of didehydrofalcarinol and its biological activities presents an area of ongoing research. The presence of multiple unsaturated bonds (both double and triple) creates a highly reactive molecule that can interact with biological targets in specific ways. The hydroxyl group at position 3 likely contributes to its ability to participate in hydrogen bonding with cellular targets, while the polyunsaturated carbon chain may facilitate membrane permeability and interaction with hydrophobic binding pockets in target proteins.
Future Research Directions
Formulation Development
Given the promising results of topical applications of didehydrofalcarinol for leishmaniasis treatment, future research should focus on optimizing formulation parameters to enhance stability, bioavailability, and therapeutic efficacy. Development of controlled-release systems could potentially improve treatment outcomes while minimizing application frequency.
Expanded Therapeutic Scope
While current research has primarily focused on the antiparasitic activity of didehydrofalcarinol, its structural features suggest potential for additional biological activities that warrant investigation. Other polyacetylenes have demonstrated antimicrobial, anti-inflammatory, and anticancer properties, suggesting that didehydrofalcarinol may have therapeutic applications beyond leishmaniasis treatment.
Toxicity Profiling
Comprehensive toxicity profiling is essential to establish the safety parameters for didehydrofalcarinol in various administration routes. Future studies should examine chronic toxicity, reproductive toxicity, and potential drug interactions to support clinical development of didehydrofalcarinol-based therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume